molecular formula C7H24Cl4N4 B13349077 1,3-Propanediamine,n,n-bis(2-aminoethyl),tetrahydrochloride

1,3-Propanediamine,n,n-bis(2-aminoethyl),tetrahydrochloride

Cat. No.: B13349077
M. Wt: 306.1 g/mol
InChI Key: GTGKOULXRRWSMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride can be synthesized through the reaction of 1,3-dibromopropane with ethylenediamine under controlled conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of 1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include additional steps such as distillation, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of 1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride involves its high affinity for copper (II) ions. By chelating copper, the compound inhibits mitochondrial cytochrome c oxidase, leading to cellular copper deficiency. This inhibition can induce oxidative stress by increasing the production of reactive oxygen species (ROS) in mitochondria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride is unique due to its high affinity for copper (II) ions and its ability to inhibit mitochondrial cytochrome c oxidase. This property makes it particularly useful in studies related to copper metabolism and oxidative stress .

Properties

Molecular Formula

C7H24Cl4N4

Molecular Weight

306.1 g/mol

IUPAC Name

N',N'-bis(2-aminoethyl)propane-1,3-diamine;tetrahydrochloride

InChI

InChI=1S/C7H20N4.4ClH/c8-2-1-5-11(6-3-9)7-4-10;;;;/h1-10H2;4*1H

InChI Key

GTGKOULXRRWSMQ-UHFFFAOYSA-N

Canonical SMILES

C(CN)CN(CCN)CCN.Cl.Cl.Cl.Cl

Origin of Product

United States

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